(4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone
Description
(4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone is a synthetic organic compound featuring a methanone core bridging a 3,5-dimethyl-4-isoxazolyl moiety and a 4-benzylpiperazino group. This compound is part of a broader class of heterocyclic derivatives investigated for pharmacological applications, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-16(14(2)22-18-13)17(21)20-10-8-19(9-11-20)12-15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYWCBMVUCXJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone typically involves the reaction of 4-benzylpiperazine with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Electrophilic Substitution
-
Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄), but steric hindrance from methyl groups reduces yield .
-
Halogenation : Bromination likely occurs at position 4 under radical conditions .
Cycloaddition Reactions
Isoxazoles participate in [3+2] cycloadditions, but dimethyl substitution diminishes reactivity. Theoretical studies suggest:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Diels-Alder | High temperature/pressure | Low regioselectivity due to steric bulk |
Methanone Bridge Reactivity
The ketone group undergoes typical carbonyl reactions:
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Reduction : LiAlH₄ reduces the ketone to a secondary alcohol (yield: ~75% ).
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Nucleophilic Attack : Grignard reagents (e.g., MeMgBr) form tertiary alcohols (yield: 60–80% ).
Piperazine Modifications
The 4-benzylpiperazine moiety supports:
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
-
Acylation : Acetyl chloride forms amides at the secondary amines (yield: >85% ).
Comparative Reactivity Table
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its unique structural features. Key areas of research include:
- Antimicrobial Activity : Studies suggest that (4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Biological Research
The biological activities of the compound are under investigation, focusing on:
- Enzyme Inhibition : The isoxazole moiety is known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. This property can be leveraged in drug development targeting metabolic disorders.
- CNS Disorders : There is ongoing research into its effects on cognitive function and neuroprotection, particularly concerning diseases like Alzheimer's.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its synthesis typically involves:
- Reaction Mechanism : The synthesis generally involves reacting 4-benzylpiperazine with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Isoxazole Derivatives
The compound’s closest analogs are highlighted in , which describes isoxazole-methylthio derivatives. Key structural differences include:
- Linker Group: The target compound uses a methanone bridge, whereas analogs like 2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]benzamid employ a methylthio (-SCH2-) linker.
- Amine Substituents: The 4-benzylpiperazino group distinguishes it from analogs with pyrimidinylaminoethyl or nitro-trifluoromethylphenylamino groups. Benzylpiperazine is known to improve blood-brain barrier penetration, suggesting possible CNS activity .
Table 1: Structural Comparison of Selected Isoxazole Derivatives
Pharmacological Profiles
- Kinase Inhibition: The methanone bridge may mimic ATP’s carbonyl group, enabling competitive binding in kinase pockets.
- Antiviral Activity: Isoxazole derivatives with pyrimidinylaminoethyl groups show efficacy against viral proteases .
- CNS Applications: The benzylpiperazino group’s lipophilicity could enhance brain uptake compared to polar methylthio analogs.
Physicochemical Properties
- Lipophilicity: The benzylpiperazino group increases logP compared to pyrimidinyl or trifluoromethyl-substituted analogs, favoring membrane permeability.
- Metabolic Stability : The isoxazole ring resists oxidative degradation, whereas methylthio linkers may undergo sulfoxidation, reducing half-life .
Biological Activity
(4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.
Chemical Structure and Properties
The compound consists of a piperazine moiety linked to an isoxazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the condensation of benzylpiperazine with 3,5-dimethyl-4-isoxazolyl ketone. Reaction conditions often include the use of solvents like ethanol or methanol under reflux conditions to facilitate the formation of the desired product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing isoxazole moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. Key findings include:
- Cytotoxicity Testing : In vitro assays demonstrated that related compounds induce apoptosis in cancer cells through caspase activation pathways .
- Mechanisms of Action : The mechanism involves targeting hypoxic tumor environments, leading to selective cytotoxicity against malignant cells .
Antimicrobial Activity
Isoxazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial | |
| Related isoxazole derivatives | Broad-spectrum antimicrobial |
Neuropharmacological Effects
The piperazine structure in this compound suggests potential neuropharmacological activities. Compounds with similar structures have been reported to modulate neurotransmitter systems, particularly by influencing serotonin and dopamine pathways .
Case Studies
- Cytotoxicity in Lung Adenocarcinoma : A study assessed the effects of isoxazole derivatives on A549 lung adenocarcinoma cells, revealing significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
- Antibacterial Efficacy : Research on related compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antibiotics .
Q & A
Q. What are the optimized synthetic routes for (4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling a benzylpiperazine derivative with a 3,5-dimethyl-4-isoxazolyl carbonyl precursor. A reflux-based approach in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis (e.g., glacial acetic acid) is commonly employed, as seen in analogous triazole and isoxazole syntheses . Key steps include:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
- Purification : Crystallization from ethanol-water mixtures improves purity (65–75% yield, similar to methods for triazole derivatives) .
- Characterization : Confirm purity via melting point analysis (e.g., 141–143°C for related compounds) and HPLC with UV detection .
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Coupling | Ethanol, glacial acetic acid, reflux (4 hrs) | ~65% | MP: 141–143°C, NMR, MS |
| Purification | Ethanol-water crystallization | >95% purity | HPLC retention time |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 398.1226 (calculated exact mass) .
- NMR Spectroscopy : H and C NMR identify the benzylpiperazine protons (δ 2.5–3.5 ppm for piperazine CH) and isoxazole methyl groups (δ 2.1–2.3 ppm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the compound’s stereochemistry and conformational flexibility?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from dichloromethane/hexane mixtures to obtain single crystals.
- Data Collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å) to resolve electron density maps for the benzylpiperazine and isoxazole moieties.
- Refinement : SHELXL refines anisotropic displacement parameters and handles potential twinning via the TWIN/BASF commands . Challenges include modeling disorder in the benzyl group, resolved using PART instructions in SHELX .
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| Resolution | 0.84 Å |
| R | <5% |
| Refinement Software | SHELXL-2018 |
Q. What strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer :
- Assay Validation : Compare activity across orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) to isolate target-specific effects. For example, derivatives with thioether-linked pyridine carboxamides show varied activity depending on substituent positioning .
- Purity Checks : Re-evaluate synthetic batches via HPLC-MS to rule out impurities (e.g., unreacted 3,5-dimethylisoxazole precursors) .
- Structural Confirmation : Use NOESY NMR or crystallography to verify the active conformation, as minor stereochemical changes can alter binding .
Q. How to design structure-activity relationship (SAR) studies for derivatives targeting serotonin receptors?
- Methodological Answer :
- Scaffold Modification : Replace the benzyl group with substituted aryl rings (e.g., 2-nitro-4-trifluoromethylphenyl) to modulate lipophilicity and hydrogen bonding, as seen in related isoxazole-thioether derivatives .
- Computational Docking : Use Discovery Studio or AutoDock to model interactions with 5-HT receptors. Prioritize derivatives with predicted ΔG < -8 kcal/mol .
- In Vitro Testing : Screen analogs in radioligand binding assays (e.g., H-ketanserin displacement for 5-HT) and functional cAMP assays .
Q. Table 3: Example SAR Trends
| Substituent | 5-HT IC (nM) | Notes |
|---|---|---|
| 2-Nitro-4-CF | 12 ± 2 | Enhanced affinity due to hydrophobic pocket fit |
| 3,5-Dimethylisoxazole | 45 ± 5 | Baseline activity |
Data Contradiction Analysis
Q. How to address discrepancies in reported metabolic stability profiles?
- Methodological Answer :
- Liver Microsome Assays : Standardize incubation conditions (e.g., NADPH concentration, species-specific microsomes) to ensure reproducibility.
- Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., piperazine N-oxide formation) that may explain instability .
- Comparative Studies : Cross-validate data with structurally similar compounds (e.g., tert-butoxycarbonyl-piperazine analogs) to isolate stability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
